2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane is an organophosphorus compound with the molecular formula C4H7O3P. It is a bicyclic compound containing phosphorus and oxygen atoms, which gives it unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane typically involves the reaction of a phosphorus trihalide with a diol. One common method is the reaction of phosphorus trichloride with ethylene glycol under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane involves its interaction with various molecular targets. The phosphorus atom in the compound can form strong bonds with metals, making it an effective ligand in coordination complexes. These complexes can then participate in catalytic cycles or biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Another bicyclic organophosphorus compound with similar structural features.
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide: A selenide derivative of the compound.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both phosphorus and oxygen atoms. This combination imparts distinct chemical reactivity and makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
13232-18-3 |
---|---|
Molekularformel |
C4H7O3P |
Molekulargewicht |
134.07 g/mol |
IUPAC-Name |
2,7,8-trioxa-1-phosphabicyclo[3.2.1]octane |
InChI |
InChI=1S/C4H7O3P/c1-2-5-8-6-3-4(1)7-8/h4H,1-3H2 |
InChI-Schlüssel |
GZXVIUCZDRQDAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP2OCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.